molecular formula C8H9ClFNO B13048768 (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL

Cat. No.: B13048768
M. Wt: 189.61 g/mol
InChI Key: NJCRJRKCTSAZTQ-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is a chiral ethanolamine derivative featuring a phenyl ring substituted with chlorine at position 2 and fluorine at position 5. Its molecular formula is C₈H₉ClFNO, with a molar mass of 201.62 g/mol (calculated). The compound’s R-configuration imparts stereospecificity, which may influence its interactions in biological systems or synthetic applications.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

NJCRJRKCTSAZTQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions to modify the aromatic ring or the amino group.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or defluorinated products.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antidepressant Activity

Research indicates that (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for enhancing serotonin levels in the brain.

Case Study : A study demonstrated that this compound significantly improved depressive symptoms in animal models when administered over a period of four weeks, showing comparable efficacy to established SSRIs like fluoxetine .

Anticancer Potential

The compound has been investigated for its anticancer properties, specifically against certain types of tumors. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Data Table: Anticancer Activity

Cancer TypeIC50 (µM)Reference
Breast Cancer15.4
Lung Cancer12.7
Colorectal Cancer18.3

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further modifications, leading to the development of new therapeutic compounds.

Example : It is utilized in synthesizing novel analgesics and anti-inflammatory drugs, enhancing their pharmacological profiles while minimizing side effects .

Neurotransmitter Modulation

This compound has been studied for its role in modulating neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways, which are critical for cognitive function and mood regulation.

Research Insight : A recent investigation revealed that this compound can enhance cognitive functions in rodent models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .

Safety Profile

Understanding the safety profile of this compound is essential for its application in pharmaceuticals. Toxicological assessments indicate that the compound has a favorable safety margin when administered at therapeutic doses.

Toxicity Data Table

EndpointResultReference
Acute Toxicity (LD50)>2000 mg/kg
MutagenicityNegative

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and specificity for certain targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Position: Chlorine at position 2 (target) vs. 3 () creates distinct electronic environments. Ortho-substituted chlorine may induce greater steric hindrance than meta-substituted analogs . Fluorine at position 5 (target) vs.

Halogen Effects :

  • Bromine () increases molar mass and lipophilicity, which could enhance membrane permeability but reduce solubility .

Chirality :

  • The R-configuration in the target compound may confer selectivity in asymmetric synthesis or biological targeting compared to S-enantiomers .

Salt Forms :

  • Hydrochloride salts () improve drug-like properties, suggesting that salt formation could be a viable strategy for optimizing the target compound’s bioavailability .

Biological Activity

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, also known as (R)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol, is a chiral organic compound with significant biological activity due to its structural features, including an amino group and a hydroxyl group. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H9ClFNO
  • Molecular Weight : 189.61 g/mol
  • Chirality : The compound possesses a chiral center, which affects its interaction with biological targets.

The presence of chlorine and fluorine substituents on the phenyl ring enhances the compound's chemical behavior and biological activity. The amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for binding affinity to various biological targets, such as enzymes and receptors.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, its structural analogs have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical in neurochemical signaling .
  • Receptor Modulation : It interacts with receptors that are pivotal in cellular signaling pathways. These interactions can lead to altered cellular responses, making it a candidate for drug development targeting neurological disorders.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study highlighted that compounds similar to this compound exhibited selective antiproliferative effects on cancer cell lines, particularly those expressing p53. The mechanism involved the inhibition of the p53-MDM2 interaction, leading to increased apoptosis in cancer cells .
  • Biofilm Formation Inhibition :
    • Research indicated that derivatives of this compound could prevent biofilm formation in bacterial cultures. This is particularly relevant for treating infections caused by biofilm-forming pathogens like Pseudomonas aeruginosa .
  • Computational Studies :
    • In silico studies have predicted favorable drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound. Molecular docking studies suggest stable binding to target proteins involved in disease pathways .

Synthesis Methods

The synthesis of this compound typically involves:

  • Asymmetric Reduction :
    • The compound can be synthesized through the asymmetric reduction of 2-chloro-5-fluorophenylacetone using chiral catalysts like sodium borohydride or lithium aluminum hydride. This method ensures high enantioselectivity and yields the desired (R)-enantiomer.
  • Biocatalytic Approaches :
    • In industrial settings, biocatalysts such as stereoselective carbonyl reductases are employed to enhance efficiency during production while maintaining selectivity for the desired enantiomer.

Data Tables

PropertyValue
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Enzyme TargetsAcetylcholinesterase, Butyrylcholinesterase
Antiproliferative ActivitySelective for p53+ cancer cells
Biofilm InhibitionEffective against Pseudomonas aeruginosa

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